molecular formula C20H15NO3 B2423997 1-(6-(4-Benzoylphenoxy)pyridin-3-yl)ethan-1-one CAS No. 1607436-56-5

1-(6-(4-Benzoylphenoxy)pyridin-3-yl)ethan-1-one

Cat. No. B2423997
CAS RN: 1607436-56-5
M. Wt: 317.344
InChI Key: NGAMSMKWUMKFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 1-(6-(4-Benzoylphenoxy)pyridin-3-yl)ethan-1-one is based on its molecular formula, C20H15NO3. Detailed structural analysis such as bond lengths and angles would require more specific information or computational chemistry techniques.

Scientific Research Applications

Antiproliferative Activity

The compound has been evaluated for its antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines . The most potent compounds displayed low micromolar GI50 values . This suggests that the compound could be used in cancer research and treatment .

Apoptotic Cascade Activation

The compound has been found to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage and activate the initiator enzyme of the apoptotic cascade, caspase 9 . This indicates that the compound could be used in research related to apoptosis, the process of programmed cell death .

Microtubule-associated Protein Fragmentation

The compound has been found to induce a fragmentation of microtubule-associated protein 1-light chain 3 (LC3) . This suggests that the compound could be used in research related to cellular structure and function .

Antimicrobial Activity

The compound has shown moderate antimicrobial activity against tested strains, S. ureus, S. epidermidis, E. coli, and A. fumigatus . This suggests that the compound could be used in research related to infectious diseases .

Antiviral Activity

The compound has been noted for its antiviral properties . This suggests that the compound could be used in research related to viral infections .

Fluorescence Properties

Investigations of the fluorescence properties of the final compounds revealed 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine as the most potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing . This suggests that the compound could be used in research related to pH sensing .

Synthesis of Pyridine Derivatives

The compound has been used in the synthesis of pyridine derivatives . This suggests that the compound could be used in research related to chemical synthesis .

Antioxidant Activity

Pyridine derivatives, which the compound is a part of, have been noted for their antioxidant activity . This suggests that the compound could be used in research related to oxidative stress and related diseases .

Safety and Hazards

The safety and hazards associated with 1-(6-(4-Benzoylphenoxy)pyridin-3-yl)ethan-1-one are not specified in the search results . As with any chemical compound, appropriate safety measures should be taken when handling and storing this compound.

properties

IUPAC Name

1-[6-(4-benzoylphenoxy)pyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c1-14(22)17-9-12-19(21-13-17)24-18-10-7-16(8-11-18)20(23)15-5-3-2-4-6-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAMSMKWUMKFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.